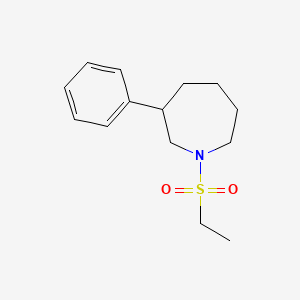

1-(Ethylsulfonyl)-3-phenylazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Ethylsulfonyl)-3-phenylazepane, also known as ES-3PA, is a chemical compound that belongs to the class of azepane derivatives. It has been found to possess various biological activities, making it a promising candidate for use in scientific research.

科学的研究の応用

Radical Reactions

Compounds containing phenylsulfonyl groups, such as (phenylsulfonyl)difluoromethylation reactions, have been shown to be useful in the synthesis of various organic molecules. For example, radical (phenylsulfonyl)difluoromethylation of terminal alkenes using PhSO2CF2I has been achieved, showcasing a methodology for the regioselective preparation of PhSO2CF2-substituted alkanes and alkenes with high E/Z ratios. This demonstrates the utility of sulfonyl compounds in facilitating diverse radical reactions for organic synthesis (Li et al., 2007).

Enantiomeric Separation

Sulfonyl-containing compounds have been applied in enantiomeric separations, showcasing their utility in the pharmaceutical industry. For instance, the enantiomeric separation of MK-0677, a growth hormone secretagogue, was achieved using capillary zone electrophoresis (CZE) with β-cyclodextrin as the chiral selector. This highlights the role of sulfonyl compounds in enabling precise separations of enantiomers, crucial for drug development and synthesis (Zhou et al., 1997).

Synthesis of Complex Molecules

Sulfonyl groups have been utilized in the synthesis of complex molecules, including cyclopropanecarboxylic acid derivatives and calcimimetics. For example, ethyl phenylsulfonylacetate was used in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, demonstrating the versatility of sulfonyl compounds in synthesizing structurally diverse molecules (Takahashi et al., 1985). Additionally, N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines, another class of sulfonyl-containing compounds, have been reported to exhibit calcimimetic properties, indicating their potential application in medicinal chemistry (Dauban et al., 2000).

作用機序

Target of Action

It’s worth noting that sulfonamide drugs, which share a similar functional group with this compound, are known to exhibit a range of pharmacological activities . They are known to inhibit enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

Sulfonamides, which have a similar structure, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides, which share a similar functional group, is a crucial step in the biochemical pathway of bacterial dna synthesis .

Pharmacokinetics

Ethanol is described by a 1-compartment model with concentration-dependent elimination, and its volume of distribution estimated from blood concentrations is about 37 L/70kg .

Result of Action

The cellular response to non-ionizing electromagnetic fields, which may be similar to the response to this compound, follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can be abiotic, such as ambient temperature, amount of sunlight, air, soil, water, and pH of the water soil in which an organism lives, or biotic, such as the availability of food organisms and the presence of competitors, predators, and parasites . The interaction between genotype and environmental factors can also determine the development of disease in those genetically predisposed to a particular condition .

特性

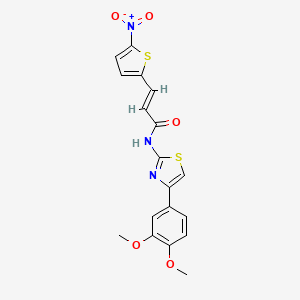

IUPAC Name |

1-ethylsulfonyl-3-phenylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-2-18(16,17)15-11-7-6-10-14(12-15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXLZSLRBKDPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)

![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)

![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)

![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)

![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)

![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)

![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)

![5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2747772.png)